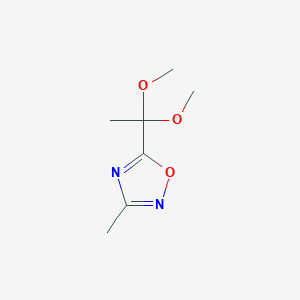

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1,1-dimethoxyethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5-8-6(12-9-5)7(2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDZEZWXPOWPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 1,1-dimethoxyethane in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Types of Reactions:

Oxidation: 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Oxidized oxadiazole derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The 1,3,4-oxadiazole moiety is known for its extensive biological activities, including:

- Anticancer Activity : Compounds containing the oxadiazole structure have shown significant potential in cancer treatment. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the disruption of DNA integrity and cell cycle arrest .

- Antidiabetic Properties : Research indicates that oxadiazole derivatives can effectively lower blood glucose levels in diabetic models. For example, certain synthesized compounds have been tested on Drosophila melanogaster, showing promising results in reducing hyperglycemia .

- Antimicrobial and Antifungal Activities : The oxadiazole compounds exhibit potent antimicrobial properties against various pathogens. They have been reported to be effective against drug-resistant strains of bacteria like Staphylococcus aureus and have shown antifungal activity as well .

Synthesis and Structure-Activity Relationship

The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring can significantly influence biological activity.

Table 1: Summary of Synthesis Methods for Oxadiazole Derivatives

Medicinal Chemistry Applications

The unique properties of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole make it a candidate for various therapeutic applications:

- Drug Development : Its derivatives are being explored as potential candidates for new drug formulations targeting cancer and diabetes due to their favorable pharmacokinetic profiles .

- Bioisosteric Replacements : The oxadiazole group serves as a bioisosteric replacement for carboxylic acids and amides in drug design, potentially improving the efficacy and safety profiles of existing drugs .

Case Studies

Several studies highlight the efficacy of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that specific derivatives significantly inhibited cell proliferation in breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antidiabetic Effects

In vivo experiments using genetically modified diabetic models revealed that certain oxadiazole derivatives effectively reduced glucose levels by enhancing insulin sensitivity .

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent identity and position. Key analogs include:

Key Observations :

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., bromophenyl) contribute to rigidity and π-π interactions, favoring receptor binding (), while alkyl ethers (e.g., dimethoxyethyl) may enhance solubility and pharmacokinetic profiles.

- Substituent Position : Isomers like 2-methyl- and 5-methyl-1,2,4-oxadiazoles show reduced muscarinic receptor affinity compared to 3-methyl derivatives, highlighting the importance of substitution patterns ().

Physicochemical Properties

Comparative data for select compounds:

Note: The dimethoxyethyl group in the target compound likely reduces crystallinity and increases hydrophilicity compared to bromophenyl analogs.

Biological Activity

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its bioisosteric properties and has been associated with a wide spectrum of biological activities. Compounds containing this structural motif have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral properties among others . The interest in these compounds has increased over the years due to their potential as new therapeutic agents.

Synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole

The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of appropriate hydrazones with acid chlorides or anhydrides under controlled conditions. This approach allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its effectiveness against various cancer cell lines has been documented.

- Case Study : In a screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives exhibited significant growth inhibition against multiple cancer types including colon and prostate cancers .

| Compound | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole | HCT-116 (Colon) | 0.87 | 95.70 |

| 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole | PC-3 (Prostate) | 0.80 | 96.86 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Research indicates that compounds with the oxadiazole scaffold demonstrate potent activity against both Gram-positive and Gram-negative bacteria:

- Mechanism : These compounds may inhibit bacterial growth by targeting essential cellular processes or structures.

- Case Study : A study reported that several oxadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations significantly lower than standard antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µM |

| Escherichia coli | 8–16 µM |

Other Biological Activities

In addition to anticancer and antimicrobial effects, 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole has shown potential in other areas:

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions of the oxadiazole ring can lead to enhanced potency and selectivity for specific biological targets:

- Positioning of Substituents : The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological profile.

Q & A

Q. What are the established synthetic routes for 5-(1,1-dimethoxyethyl)-3-methyl-1,2,4-oxadiazole, and what critical parameters influence yield?

Methodological Answer:

- Core Strategy: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated oxadiazole precursors (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) react with dimethoxyethyl groups under reflux conditions.

- Key Steps:

- Precursor Preparation: Synthesize 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole (yield: ≥65%) via cyclization of acylhydrazides with chloroacetic acid derivatives .

- Substitution Reaction: React with 1,1-dimethoxyethyl reagents (e.g., Grignard or organozinc reagents) in anhydrous THF or acetonitrile at 60–80°C for 12–18 hours.

- Purification: Use flash chromatography (hexanes/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization:

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray Crystallography: Resolves molecular conformation (e.g., dihedral angles between oxadiazole and substituents). For example, related oxadiazole derivatives exhibit planar oxadiazole rings with dihedral angles of ~80° relative to aromatic substituents .

- Spectroscopy:

- ¹H/¹³C NMR: Key signals include:

- Oxadiazole C=O resonance at δ ~165–175 ppm (¹³C).

- Dimethoxyethyl protons as singlet at δ ~3.2–3.4 ppm (¹H) .

- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures >200°C, critical for handling and storage .

Q. What are the stability profiles of the oxadiazole ring under physiological or acidic conditions?

Methodological Answer:

- In Vitro Metabolism:

- Microsomal Studies: The 1,2,4-oxadiazole ring undergoes cleavage in liver microsomes, forming metabolites like hydroxylated derivatives. Use LC-MS/MS with UV detection (λ = 254 nm) to track degradation .

- pH Stability: The ring is stable at neutral pH but hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Monitor via HPLC with a C18 column (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How does the conformational flexibility of the oxadiazole ring impact its reactivity and intermolecular interactions?

Methodological Answer:

- Crystal Structure Insights:

- Non-planar conformations (e.g., dihedral angles of 80.2° between oxadiazole and benzotriazole groups) reduce π-π stacking but favor weak hydrogen bonding (C–H⋯N interactions) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the oxadiazole C5 position is electron-deficient, enabling regioselective functionalization .

- Impact on Reactivity:

Q. What metabolic pathways dominate in hepatocyte models, and how do they compare across species?

Methodological Answer:

- In Vitro Hepatocyte Studies:

- Experimental Design:

Q. How can computational modeling guide the design of oxadiazole derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking:

- ADMET Prediction:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.